1-Cyclopentylethan-1-amine hydrochloride chemical structure and bonding
1-Cyclopentylethan-1-amine hydrochloride chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of 1-Cyclopentylethan-1-amine Hydrochloride
Abstract
1-Cyclopentylethan-1-amine hydrochloride (CAS No: 150812-09-2) is a primary amine salt of significant interest as a building block in medicinal chemistry and organic synthesis.[1][2] Its utility is intrinsically linked to its physicochemical properties, which are dictated by its three-dimensional structure and the intricate network of forces governing its solid state. This guide provides a comprehensive analysis of the molecule's chemical structure, from its fundamental covalent framework to the complex intermolecular forces that define its crystalline form. We will explore the ionic character, the critical role of hydrogen bonding, and the contributions of weaker van der Waals forces. Furthermore, this document outlines the key analytical methodologies and detailed experimental protocols required for the empirical elucidation of its structure, offering researchers and drug development professionals a robust framework for understanding and utilizing this compound.
Foundational Molecular Architecture
The structure of 1-Cyclopentylethan-1-amine hydrochloride is best understood as an ionic pair, consisting of the positively charged 1-cyclopentylethanammonium cation and the negatively charged chloride anion.[3][4] The formation of this salt from the free amine and hydrochloric acid is a fundamental acid-base reaction that protonates the lone pair of electrons on the nitrogen atom, profoundly altering the molecule's properties and intermolecular interactions.
The 1-Cyclopentylethanammonium Cation
The cation is the organic component, featuring a chiral carbon atom bonded to four distinct substituents:
-
A cyclopentyl ring
-
A methyl group
-
A hydrogen atom
-
An ammonium group (-NH₃⁺)
All carbon atoms within the cyclopentyl and ethyl fragments are sp³ hybridized, resulting in a tetrahedral geometry. The nitrogen atom, upon protonation, also adopts an sp³ hybridization state, forming four single bonds (one C-N and three N-H) arranged tetrahedrally. This configuration gives the nitrogen a formal positive charge.
The Chloride Anion
The chloride anion (Cl⁻) is a simple, spherical monoatomic anion that acts as the counter-ion to the organic cation. Its primary role is to balance the positive charge of the ammonium group, forming the stable salt.
Caption: Chemical structure of the 1-Cyclopentylethan-1-amine hydrochloride ion pair.
The Hierarchy of Bonding and Intermolecular Forces
The solid-state structure and resulting physical properties (e.g., melting point, solubility) of 1-Cyclopentylethan-1-amine hydrochloride are governed by a combination of strong and weak intermolecular forces. These interactions create a highly ordered three-dimensional crystal lattice.
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Ionic Bonding: The primary and strongest force is the electrostatic attraction between the positively charged ammonium group (R-NH₃⁺) and the negatively charged chloride anion (Cl⁻).[5] This non-directional force is responsible for the formation of the salt itself.
-
Hydrogen Bonding: The ammonium group is an excellent hydrogen bond donor, while the chloride anion is an effective hydrogen bond acceptor. This results in strong, directional N⁺-H···Cl⁻ hydrogen bonds.[6][7] These interactions are highly significant in determining the specific packing arrangement of the ions in the crystal. The presence of three acidic protons on the nitrogen allows for an extensive network of hydrogen bonds throughout the lattice.
-
Van der Waals Forces: Although weaker than ionic or hydrogen bonds, these forces are crucial for overall crystal stability.
-
Dipole-Dipole Interactions: These exist between the polar N⁺-H bonds.[8][9]
-
London Dispersion Forces: These temporary, induced-dipole attractions occur between the nonpolar cyclopentyl and methyl groups of adjacent cations.[5][9] The packing of these alkyl groups contributes significantly to the lattice energy.
-
Caption: Hierarchy of forces governing the solid-state structure.
Synthesis and Characterization Workflow
The definitive analysis of the compound's structure requires a multi-faceted approach, beginning with synthesis and culminating in spectroscopic and crystallographic characterization.
Caption: Experimental workflow from synthesis to full structural characterization.
Experimental Protocols for Structural Elucidation
Synthesis of 1-Cyclopentylethan-1-amine Hydrochloride
This protocol describes the final step of converting the free amine to its hydrochloride salt, a common and reliable method.[10]
Causality: The use of an anhydrous solvent like diethyl ether or ethyl acetate is critical. Water must be excluded because it can interfere with crystallization and introduce lattice water molecules, complicating the structural analysis. Gaseous HCl or a solution of HCl in an anhydrous solvent provides the proton source without introducing water.
Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 1-cyclopentylethan-1-amine (free base) in anhydrous diethyl ether (Et₂O) in a flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Acidification: While stirring, slowly add 1.1 equivalents of a saturated solution of HCl in anhydrous Et₂O dropwise.
-
Precipitation: A white precipitate of the hydrochloride salt will form immediately.
-
Stirring: Continue stirring the mixture at 0 °C for 1 hour to ensure complete reaction.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous Et₂O to remove any unreacted starting material.
-
Drying: Dry the product under high vacuum to remove all traces of solvent. The resulting white crystalline powder is 1-Cyclopentylethan-1-amine hydrochloride.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[11][12] It provides unequivocal data on bond lengths, bond angles, and the packing of ions in the unit cell, directly visualizing the hydrogen bonding network.
Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A methanol/ether solvent system is often effective.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the goniometer on a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns at numerous orientations.
-
Structure Solution: The diffraction data is processed to determine the unit cell parameters and space group. The electron density map is solved using direct methods or Patterson methods to locate the positions of the atoms.
-
Structure Refinement: The atomic model is refined against the experimental data to optimize atomic positions and thermal parameters, yielding the final, high-resolution crystal structure.
| Parameter | Expected Observation from SC-XRD |
| Crystal System | Likely monoclinic or orthorhombic, common for organic salts.[13][14] |
| C-N Bond Length | ~1.48 - 1.50 Å |
| N-H Bond Length | ~0.90 - 1.00 Å (Note: X-rays locate electron density, so N-H bonds appear shorter than their true length determined by neutron diffraction) |
| N⁺-H···Cl⁻ H-bond distance | ~3.0 - 3.3 Å (N to Cl distance) |
| C-N-C Bond Angles | ~109.5° (tetrahedral) |
Spectroscopic Characterization
While XRD provides the solid-state structure, NMR and IR spectroscopy confirm the structure and functional groups in solution and bulk material, respectively.
Protocol (NMR Spectroscopy):
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The N-H protons will typically appear as a broad singlet. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H peak will disappear due to proton-deuterium exchange.[15]
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum. The carbon atom bonded to the nitrogen (Cα) will be deshielded and appear further downfield compared to other alkyl carbons.[15]
| Spectroscopy | Expected Chemical Shifts / Frequencies | Interpretation |
| ¹H NMR (in DMSO-d₆) | δ 8.0-9.0 ppm (broad s, 3H) | Protons of the ammonium group (-NH₃⁺).[15] |
| δ ~3.0-3.5 ppm (m, 1H) | Methine proton (Cα-H). | |
| δ ~1.0-2.0 ppm (m) | Protons of the cyclopentyl ring and methyl group. | |
| ¹³C NMR (in DMSO-d₆) | δ ~50-60 ppm | Cα carbon attached to the nitrogen.[15] |
| δ ~20-40 ppm | Carbons of the cyclopentyl ring. | |
| δ ~15-25 ppm | Methyl carbon. | |
| IR Spectroscopy (KBr pellet) | 2400-3200 cm⁻¹ (very broad, strong) | N⁺-H stretching vibrations, characteristic of an ammonium salt. |
| ~1600 cm⁻¹ and ~1500 cm⁻¹ | Asymmetric and symmetric N-H bending vibrations. | |
| 2850-2960 cm⁻¹ (strong) | C-H stretching vibrations of the alkyl groups. |
Conclusion
The chemical identity of 1-Cyclopentylethan-1-amine hydrochloride is defined by a synergy of bonding interactions. While its covalent framework establishes the core geometry of the organic cation, it is the powerful electrostatic attraction to the chloride anion that forms the stable salt. This primary ionic bond is further organized in the solid state by a robust network of N⁺-H···Cl⁻ hydrogen bonds, which dictate the crystal packing and are supplemented by weaker van der Waals forces between the nonpolar moieties. A thorough characterization, anchored by single-crystal X-ray diffraction and supported by NMR and IR spectroscopy, is essential for a complete understanding of its structure. This detailed knowledge is paramount for scientists leveraging this molecule in the rational design and development of new chemical entities.
References
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